KRC-108: A Technical Guide to a Dual c-Met and TrkA Kinase Inhibitor
KRC-108: A Technical Guide to a Dual c-Met and TrkA Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of KRC-108, a multi-kinase inhibitor with significant activity against c-Met and Tropomyosin receptor kinase A (TrkA). KRC-108 has demonstrated potential as an anti-tumor agent, and this guide consolidates key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and development.
Quantitative Data Summary
The inhibitory activity of KRC-108 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its efficacy against its primary kinase targets and cancer cell lines.
Table 1: Kinase Inhibitory Profile of KRC-108
| Target Kinase | IC₅₀ (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
IC₅₀ values represent the concentration of KRC-108 required to inhibit the activity of the respective kinase by 50%. Data is derived from in vitro kinase assays.[1][2]
Table 2: Anti-proliferative and In Vivo Activity of KRC-108
| Parameter | Cell Line/Model | Value | Assay Type |
| GI₅₀ | KM12C (Colon Cancer) | 220 nM | Cell Viability Assay |
| GI₅₀ | Various Cancer Cell Lines | 0.01 - 4.22 µM | Cytotoxicity Assay |
| Tumor Growth Inhibition | HT29 (Colorectal Cancer) Xenograft | Effective | In Vivo Xenograft |
| Tumor Growth Inhibition | NCI-H441 (Lung Cancer) Xenograft | Effective | In Vivo Xenograft |
GI₅₀ (50% growth inhibition) values indicate the concentration of KRC-108 needed to inhibit cell growth by 50%.[3][4] In vivo efficacy was observed in mouse xenograft models.[3][4]
Core Signaling Pathways
KRC-108 exerts its anti-tumor effects by inhibiting the c-Met and TrkA receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. KRC-108's inhibition of c-Met blocks these oncogenic signals.
Caption: KRC-108 inhibits the HGF-induced c-Met signaling cascade.
TrkA Signaling Pathway
Nerve Growth Factor (NGF) binding to TrkA induces receptor dimerization and autophosphorylation, activating downstream pathways like the PI3K/AKT and MAPK pathways, which are critical for cell survival and differentiation. KRC-108 effectively blocks these signals.[5]
Caption: KRC-108 blocks NGF-stimulated TrkA signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of KRC-108.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines the determination of IC₅₀ values for KRC-108 against target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6]
Workflow Diagram:
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Materials:
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Recombinant target kinase (e.g., c-Met, TrkA)
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Biotinylated substrate peptide
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Europium-labeled anti-phospho-specific antibody
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Streptavidin-allophycocyanin (SA-APC)
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ATP
-
KRC-108
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of KRC-108 in DMSO.
-
Reaction Setup: In a 384-well plate, add KRC-108 dilutions, recombinant kinase, and biotinylated substrate in assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-specific antibody and SA-APC.
-
Incubation: Incubate in the dark to allow for antibody binding to the phosphorylated substrate and the SA-APC to bind to the biotinylated peptide.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to determine the GI₅₀ of KRC-108 on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., KM12C)
-
Cell culture medium and supplements
-
KRC-108
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of KRC-108 and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of time, typically 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of KRC-108 in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for in vivo tumor xenograft studies.
Materials:
-
Human cancer cell line (e.g., HT29, NCI-H441)
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRC-108 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer KRC-108 and the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., after a set number of days or when tumors in the control group reach a certain size), sacrifice the mice.
-
Analysis: Excise the tumors, weigh them, and calculate the tumor growth inhibition for the KRC-108 treated group compared to the control group.
References
- 1. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
